molecular formula C23H26N4O3 B2608229 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 891089-86-4

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No. B2608229
CAS RN: 891089-86-4
M. Wt: 406.486
InChI Key: VIQCAXFCASHWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, also known as PIPER, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide have demonstrated significant antimicrobial properties. For instance, derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone, with variations in their structure, have shown excellent antibacterial and antifungal activities against organisms like S. aureus, E. coli, and C. albicans (Patel & Patel, 2010). Similarly, novel benzodifuranyl derivatives with antimicrobial properties have been synthesized, offering potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

The development of compounds with a piperazine carboxamide moiety, like TM208, has highlighted their potential in anticancer therapy, showcasing excellent in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007). This is supported by the synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising anticancer activities against breast cancer cells (Yurttaş et al., 2014).

Antimyotonic and Sodium Channel Blocking

Constrained analogues of tocainide, involving the piperazine-2-carboxamide structure, have been explored for their voltage-gated skeletal muscle sodium channel blocking properties. These studies offer insights into developing antimyotonic agents, showing enhanced potency and use-dependent block compared to tocainide (Catalano et al., 2008).

Antipsychotic Potential

Heterocyclic carboxamides, which share a structural resemblance to 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, have been evaluated for their antipsychotic potential. These studies highlight the importance of the piperazine moiety and its derivatives in developing new antipsychotic medications with fewer side effects (Norman et al., 1996).

properties

IUPAC Name

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17(28)18-7-9-20(10-8-18)25-11-13-26(14-12-25)23(30)24-19-15-22(29)27(16-19)21-5-3-2-4-6-21/h2-10,19H,11-16H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCAXFCASHWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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